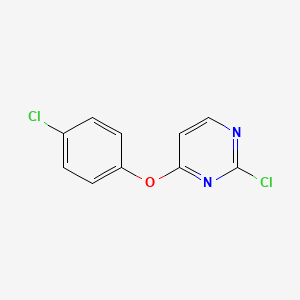

2-Chloro-4-(4-chlorophenoxy)pyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-(4-chlorophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-9-5-6-13-10(12)14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNQLIBMSWBQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC(=NC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 4 Chlorophenoxy Pyrimidine Analogues

Established Synthetic Pathways for Chlorophenoxypyrimidine Scaffolds

The construction of the 2-Chloro-4-(4-chlorophenoxy)pyrimidine framework typically begins with a pre-formed pyrimidine (B1678525) ring, which is then subjected to a series of functionalization reactions. The most common precursor is 2,4-dichloropyrimidine (B19661), a readily available and highly reactive starting material.

Multi-step Synthesis Approaches

The synthesis of 2-Chloro-4-(4-chlorophenoxy)pyrimidine is inherently a multi-step process. A general and widely adopted route commences with a dihydroxypyrimidine, such as uracil (B121893) or barbituric acid. This starting material undergoes a chlorination reaction to yield a dichlorinated pyrimidine intermediate. google.com This intermediate is then selectively functionalized to introduce the desired phenoxy group. This sequential approach, involving halogenation followed by selective substitution, is a common strategy in heterocyclic chemistry that allows for controlled diversification of the pyrimidine core. nih.govlboro.ac.uk

Chlorination: Conversion of a dihydroxypyrimidine to 2,4-dichloropyrimidine.

Selective Nucleophilic Aromatic Substitution (SNAr): Reaction of 2,4-dichloropyrimidine with 4-chlorophenol (B41353) to selectively replace the chlorine atom at the C4 position.

This methodical approach allows for the installation of different substituents in a stepwise manner, which is crucial for building libraries of related compounds for structure-activity relationship studies. nih.gov

Specific Reaction Conditions and Reagents in Pyrimidine Synthesis

The critical step of converting dihydroxypyrimidines into 2,4-dichloropyrimidines is typically achieved using potent chlorinating agents. Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation, often used in the presence of a base or catalyst. google.com For instance, reacting 4,6-dihydroxypyrimidine (B14393) with POCl₃ in the presence of N,N-dimethylcyclohexylamine, followed by the addition of phosphorus pentachloride (PCl₅), effectively yields the dichlorinated product. google.com The reaction is usually conducted at elevated temperatures to drive the conversion. After the reaction, the excess POCl₃ is typically removed by distillation. google.com

The introduction of the phenoxy group onto the dichloropyrimidine ring is a nucleophilic aromatic substitution (SNAr) reaction. This step involves reacting 2,4-dichloropyrimidine with the corresponding phenol. The reaction is generally performed in the presence of a base, such as triethylamine, in a suitable solvent like dimethylformamide (DMF). researchgate.net

| Step | Substrate | Reagents | General Conditions | Product |

|---|---|---|---|---|

| Chlorination | Dihydroxypyrimidine (e.g., Uracil) | Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅), Tertiary Amine (e.g., N,N-dimethylcyclohexylamine) | Elevated temperature (e.g., 95-110°C), followed by distillative workup | 2,4-Dichloropyrimidine |

| Phenoxy-installation (SNAr) | 2,4-Dichloropyrimidine | 4-Chlorophenol, Base (e.g., Triethylamine) | Solvent (e.g., DMF), Room temperature to moderate heating | 2-Chloro-4-(4-chlorophenoxy)pyrimidine |

Strategies for Introducing the 4-Chlorophenoxy Moiety

The introduction of the 4-chlorophenoxy group onto the 2,4-dichloropyrimidine scaffold is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. acs.org In this key step, the 4-chlorophenoxide ion, generated in situ by treating 4-chlorophenol with a base, acts as the nucleophile. It attacks the electron-deficient pyrimidine ring, displacing one of the chloride ions. acs.org The choice of base is important; common choices include inorganic bases like potassium carbonate or organic bases like triethylamine, which facilitate the formation of the more nucleophilic phenoxide. researchgate.net The reaction's success and selectivity are highly dependent on controlling the reaction conditions to favor substitution at the desired position.

Regioselectivity and Isomer Control in Chloropyrimidine Functionalization

A crucial aspect of synthesizing 2-Chloro-4-(4-chlorophenoxy)pyrimidine from 2,4-dichloropyrimidine is controlling the regioselectivity of the nucleophilic substitution. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring exhibit different reactivities. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. wuxiapptec.comstackexchange.com

This preference can be explained by considering the stability of the Meisenheimer intermediate formed during the reaction. Attack at the C4 position allows for the negative charge to be delocalized over the nitrogen atom at position 1 and the nitrogen atom at position 3, leading to a more stable para-quinoid-like intermediate. acs.org In contrast, attack at the C2 position results in an ortho-quinoid-like intermediate, which is generally less stable. acs.org This inherent electronic preference makes the selective synthesis of the C4-substituted isomer highly efficient. wuxiapptec.comstackexchange.com

However, this selectivity is not absolute and can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring. wuxiapptec.comnih.gov For instance, substituents at the C5 or C6 positions can alter the electronic distribution within the ring, potentially changing the preferred site of attack. wuxiapptec.comacs.org While C4 selectivity is common, reactions favoring C2 substitution or yielding a mixture of isomers have been reported under specific conditions. wuxiapptec.comresearchgate.net

Chemical Reactivity of 2-Chloro-4-(4-chlorophenoxy)pyrimidine and its Derivatives

With the C4 position occupied by the 4-chlorophenoxy group, the remaining chlorine atom at the C2 position becomes the primary site for subsequent chemical transformations. This C2-chloro group is activated towards nucleophilic displacement, making the compound a versatile intermediate for further molecular diversification.

Nucleophilic Substitution Reactions

The chlorine atom at the C2 position of 2-Chloro-4-(4-chlorophenoxy)pyrimidine readily undergoes nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles. google.com This reactivity allows for the introduction of various functional groups, which is essential for synthesizing derivatives with diverse chemical and biological properties. The electron-withdrawing nature of the pyrimidine ring and the phenoxy group facilitates this substitution.

Common nucleophiles used in these reactions include:

Amines: Primary and secondary amines react to form 2-aminopyrimidine (B69317) derivatives. These reactions are often carried out in a suitable solvent, sometimes under microwave irradiation to accelerate the process, and may require a base like triethylamine. nih.gov

Thiols: Thiolates can displace the C2-chloro group to form 2-thioether-substituted pyrimidines. chemrxiv.org

Alcohols: Alkoxides and phenoxides can react to yield 2-alkoxy or 2-aryloxy pyrimidines.

The conditions for these reactions can vary significantly depending on the nucleophilicity of the attacking species. Stronger nucleophiles may react at room temperature, while weaker ones might require heating or catalysis. chemrxiv.orgresearchgate.net

| Nucleophile Type | Example Nucleophile | General Product Structure | Significance |

|---|---|---|---|

| Amines | Substituted anilines, aliphatic amines | 2-Amino-4-(4-chlorophenoxy)pyrimidine | Core structures in many biologically active molecules |

| Alcohols/Phenols | Sodium methoxide, other phenoxides | 2-Alkoxy/Aryloxy-4-(4-chlorophenoxy)pyrimidine | Used in the synthesis of herbicides and other agrochemicals |

| Thiols | Thiophenolates | 2-(Arylthio)-4-(4-chlorophenoxy)pyrimidine | Creates thioether linkages important in various chemical contexts |

Furthermore, the reactivity of the C2-chloro group can be exploited in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to form carbon-carbon bonds, although these are more commonly performed on dichloropyrimidines in a stepwise manner. nih.govmdpi.com This broad reactivity profile underscores the importance of 2-Chloro-4-(4-chlorophenoxy)pyrimidine as a pivotal intermediate in synthetic chemistry.

Coupling Reactions

The functionalization of the pyrimidine core, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a cornerstone of modern synthetic chemistry, enabling the creation of diverse molecular architectures. For chloropyrimidine analogues, palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools. acs.org Key methodologies include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which allow for the introduction of aryl, heteroaryl, vinyl, and amino groups onto the pyrimidine ring. acs.org

The reactivity of chlorine substituents on the pyrimidine ring is highly dependent on their position. Generally, chlorine atoms at the C4 and C6 positions are more susceptible to nucleophilic substitution and oxidative addition to palladium(0) catalysts than a chlorine atom at the C2 position. mdpi.com This differential reactivity allows for selective and sequential functionalization of polychlorinated pyrimidines.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organoboron reagent (typically a boronic acid or ester) with a halide. For chloropyrimidine analogues, this reaction provides an efficient route to aryl- and heteroaryl-substituted pyrimidines. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a phosphine (B1218219) ligand and a base. acs.orgoregonstate.edu

Studies on 2,4-dichloropyrimidine have shown that the initial coupling reaction occurs preferentially at the more reactive C4 position. mdpi.comresearchgate.net By controlling the stoichiometry of the boronic acid, it is possible to achieve selective mono-arylation at the C4-position, leaving the C2-chloro substituent available for subsequent transformations. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyrimidine Analogues

| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Ref |

|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 2-Chloro-4-phenylpyrimidine | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | oregonstate.edu |

Buchwald-Hartwig Amination:

The palladium-catalyzed Buchwald-Hartwig amination is a premier method for the synthesis of N-aryl and N-heteroaryl compounds. This reaction is particularly relevant for analogues of 2-Chloro-4-(4-chlorophenoxy)pyrimidine, allowing for the substitution of the chlorine atom with a wide range of primary and secondary amines. nih.gov The efficiency of these reactions often depends on the choice of palladium catalyst, ligand, and base. nih.govgoogle.com For activated heteroaryl chlorides like chloropyrimidines, these reactions can sometimes proceed under relatively mild conditions. nih.gov

While palladium catalysis is highly effective, it is noteworthy that for highly activated substrates such as 2-chloropyrimidine, nucleophilic aromatic substitution (SNAr) can be a viable alternative, sometimes proceeding without the need for a metal catalyst, particularly in green solvents like water. nih.govnih.gov

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Chloro-heterocycles

| Substrate Type | Amine | Catalyst | Ligand | Base | Solvent | Ref |

|---|---|---|---|---|---|---|

| Chloro-substituted 5-nitropyrimidines | Various amines | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | nih.gov |

| 6-Chloropurine nucleosides | Aryl amines | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | nih.gov |

Oxidative and Reductive Transformations

The pyrimidine ring and its substituents can undergo a variety of oxidative and reductive transformations, offering pathways to further functionalized derivatives.

Oxidative Transformations:

The nitrogen atoms of the pyrimidine ring are susceptible to oxidation, typically with peracids, to form N-oxides. rsc.org This transformation can alter the electronic properties of the ring, potentially influencing its reactivity in subsequent reactions. For instance, the oxidation of a 2,4-diamino-6-(2,4-dichlorophenoxy)-pyrimidine derivative with 3-chloroperbenzoic acid results in the formation of the corresponding pyrimidine-3-oxide. nih.gov

The pyrimidine ring itself can also be oxidized under specific conditions. Reagents like osmium tetroxide have been shown to oxidize pyrimidine nucleosides, leading to the formation of dihydroxy-dihydropyrimidine derivatives. acs.orgacs.org While less common for simple pyrimidines, such transformations highlight the potential for ring modification through oxidation.

Reductive Transformations:

Reductive dehalogenation is a common and highly useful transformation for chloropyrimidine analogues. This reaction typically involves catalytic hydrogenation, where the chloro substituent is replaced by a hydrogen atom. A common catalytic system for this purpose is palladium on carbon (Pd/C) in the presence of a base, such as magnesium oxide or sodium hydroxide, to neutralize the hydrogen chloride formed during the reaction. This method is fundamental in syntheses where the chloro group serves as a temporary activating or directing group before being removed.

The pyrimidine ring itself can also be reduced. For example, the reduction of pyrimidine derivatives bearing electron-withdrawing groups with hydride reagents like lithium aluminum hydride (LiAlH₄) can lead to the formation of dihydropyrimidine (B8664642) derivatives. The regioselectivity of the hydride attack is influenced by the nature and position of substituents on the ring.

Table 3: Examples of Oxidative and Reductive Transformations

| Transformation | Substrate Type | Reagent(s) | Product Type | Ref |

|---|---|---|---|---|

| N-Oxidation | Substituted Pyrimidine | Peroxy acids (e.g., m-CPBA) | Pyrimidine N-oxide | nih.govrsc.org |

| Ring Oxidation | Pyrimidine Nucleosides | Osmium tetroxide (OsO₄) | Dihydroxy-dihydropyrimidine | acs.org |

| Reductive Dehalogenation | Chloropyrimidines | H₂, Pd/C, Base (e.g., MgO) | Dehalogenated Pyrimidine |

Hydrolytic Stability and Reactions

The hydrolytic stability of 2-Chloro-4-(4-chlorophenoxy)pyrimidine analogues is a critical factor, particularly concerning the C-Cl bond. Chloropyrimidines are susceptible to hydrolysis, especially under acidic or basic conditions, which converts the chloro group into a hydroxyl group, leading to the formation of pyrimidinone (or pyrimidone) tautomers. acs.org

The rate of hydrolysis is highly dependent on the position of the chlorine atom on the pyrimidine ring and the reaction conditions. Studies on bis-substituted chloropyrimidines have demonstrated that a chlorine atom at the C2 position is significantly more labile and hydrolyzes much faster than a chlorine atom at the C4 or C6 position under strongly acidic conditions (e.g., 6 N or 12 N HCl). acs.orgacs.org This difference in reactivity is pronounced, with the 2-chloro isomer hydrolyzing up to 1750 times faster than the 6-chloro isomer in 12 N HCl. acs.orgacs.org

This selective hydrolysis provides a powerful non-chromatographic method for purifying isomer mixtures. acs.org The mechanism of this acid-catalyzed hydrolysis is believed to involve protonation of a ring nitrogen, followed by nucleophilic attack by water. The greater reactivity of the 2-chloro position is attributed to differences in both the activation enthalpy and entropy of the transition state compared to hydrolysis at the C4/C6 positions. acs.org

In contrast to the C-Cl bond, the ether linkage of the phenoxy group is generally more stable under these conditions and typically requires more forcing conditions for cleavage. Therefore, under controlled acidic hydrolysis, the selective conversion of the 2-chloro group to a 2-oxo functionality can be achieved without disrupting the 4-phenoxy substituent.

Table 4: Relative Hydrolysis Rates of Isomeric Chloropyrimidines in HCl

| Isomer | Acid Concentration | Relative Rate of Hydrolysis | Product | Ref |

|---|---|---|---|---|

| 2-Chloro-4,6-bis-pyrrolidinylpyrimidine | 6 N HCl | 350 | 4,6-bis-Pyrrolidinyl-pyrimidin-2-one | acs.org |

| 6-Chloro-2,4-bis-pyrrolidinylpyrimidine | 6 N HCl | 1 | 2,4-bis-Pyrrolidinyl-pyrimidin-6-one | acs.org |

| 2-Chloro-4,6-bis-pyrrolidinylpyrimidine | 12 N HCl | 1750 | 4,6-bis-Pyrrolidinyl-pyrimidin-2-one | acs.orgacs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 4 Chlorophenoxy Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 2-Chloro-4-(4-chlorophenoxy)pyrimidine, the ¹H NMR spectrum is expected to reveal signals corresponding to the protons on the pyrimidine (B1678525) ring and the chlorophenoxy group. The pyrimidine ring features two protons which would likely appear as doublets due to coupling with each other. The 4-chlorophenoxy group contains four aromatic protons. Due to the symmetry of this group, these protons are expected to appear as two distinct sets of doublets, characteristic of a para-substituted benzene (B151609) ring.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for the title compound would be expected to show ten distinct signals, corresponding to the four carbons of the pyrimidine ring and the six carbons of the 4-chlorophenoxy group. The chemical shifts would be influenced by the electronegativity of the adjacent atoms (chlorine, nitrogen, oxygen). Carbons directly attached to these heteroatoms would be shifted further downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Chloro-4-(4-chlorophenoxy)pyrimidine (Note: These are estimated values based on known data for similar structural motifs.)

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine-H5 | Doublet | ~110-120 |

| Pyrimidine-H6 | Doublet | ~155-165 |

| Chlorophenoxy-H (ortho to O) | Doublet | ~120-125 |

| Chlorophenoxy-H (meta to O) | Doublet | ~129-135 |

| Pyrimidine-C2 (attached to Cl) | - | ~160-170 |

| Pyrimidine-C4 (attached to O) | - | ~165-175 |

| Pyrimidine-C5 | - | ~105-115 |

| Pyrimidine-C6 | - | ~155-165 |

| Chlorophenoxy-C (ipso, attached to O) | - | ~150-160 |

| Chlorophenoxy-C (ortho to O) | - | ~120-125 |

| Chlorophenoxy-C (meta to O) | - | ~129-135 |

| Chlorophenoxy-C (para, attached to Cl) | - | ~130-140 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural clues through the analysis of its fragmentation patterns.

The molecular formula for 2-Chloro-4-(4-chlorophenoxy)pyrimidine is C₁₀H₆Cl₂N₂O. Its calculated monoisotopic mass is approximately 251.98 g/mol . A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Due to the presence of two chlorine atoms, each having two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion would appear as a cluster of peaks. pg.edu.pl The expected pattern would be three peaks at M+, (M+2)+, and (M+4)+, with a relative intensity ratio of approximately 9:6:1. pg.edu.plnist.gov

Electron ionization (EI) mass spectrometry would likely induce fragmentation. Predicted fragmentation pathways could include:

Cleavage of the ether bond, resulting in ions corresponding to the [4-chlorophenoxy]⁺ radical or the [2-chloro-pyrimidin-4-yl]⁺ cation.

Loss of a chlorine atom from the molecular ion.

Fragmentation of the pyrimidine ring.

Table 2: Expected Mass Spectrometry Data for 2-Chloro-4-(4-chlorophenoxy)pyrimidine

| Feature | Expected m/z Value | Description |

| Molecular Ion [M]⁺ | ~252 | Corresponds to the C₁₀H₆³⁵Cl₂N₂O isotopologue |

| Isotope Peak [M+2]⁺ | ~254 | Corresponds to ions containing one ³⁷Cl atom |

| Isotope Peak [M+4]⁺ | ~256 | Corresponds to ions containing two ³⁷Cl atoms |

| Key Fragment | ~127 | [4-chlorophenoxy] moiety |

| Key Fragment | ~128 | [2-chloropyrimidin-4-yl] moiety |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is used to identify the presence of specific functional groups.

The IR spectrum of 2-Chloro-4-(4-chlorophenoxy)pyrimidine would exhibit characteristic absorption bands corresponding to its structural components.

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

Aromatic C=C Stretch: Several sharp bands would appear in the 1400-1600 cm⁻¹ region, characteristic of the pyrimidine and benzene rings. ias.ac.in

Aryl Ether C-O-C Stretch: Strong, characteristic bands for the asymmetric and symmetric C-O-C stretching of the aryl ether linkage would be expected in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-Cl Stretch: Absorption bands corresponding to the C-Cl bonds are typically found in the fingerprint region, between 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 2-Chloro-4-(4-chlorophenoxy)pyrimidine

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Pyrimidine/Benzene Ring C=C Stretch | 1400 - 1600 | Medium to Strong |

| Asymmetric C-O-C Ether Stretch | 1200 - 1250 | Strong |

| Symmetric C-O-C Ether Stretch | 1000 - 1075 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide unambiguous and precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of 2-Chloro-4-(4-chlorophenoxy)pyrimidine in the solid state.

A successful crystallographic analysis would reveal:

The planarity of the pyrimidine and chlorophenyl rings.

The torsion angle around the C-O-C ether linkage, which defines the relative orientation of the two ring systems.

The arrangement of molecules within the crystal lattice, known as the crystal packing. This arrangement is governed by intermolecular forces such as π-π stacking, halogen bonding, and dipole-dipole interactions.

As of now, the crystal structure of 2-Chloro-4-(4-chlorophenoxy)pyrimidine has not been reported in publicly accessible crystallographic databases.

Advanced Crystallographic Analysis (Hirshfeld Surface Analysis, 3D Energy Frameworks)

Should a crystal structure of 2-Chloro-4-(4-chlorophenoxy)pyrimidine be determined, advanced analytical methods could be employed to gain deeper insight into its intermolecular interactions.

Hirshfeld Surface Analysis: This method provides a visual representation of intermolecular interactions by mapping the electron distribution of a molecule within a crystal. nih.gov It allows for the quantification of different types of intermolecular contacts. For the title compound, this analysis would likely highlight:

H···Cl contacts: Interactions involving the chlorine and hydrogen atoms.

H···H contacts: Representing van der Waals forces.

C···H contacts: Indicative of C-H···π interactions.

Cl···N or Cl···π contacts: Possible halogen bonding interactions.

3D Energy Frameworks: This computational analysis, built upon the crystal structure, visualizes and quantifies the interaction energies between molecules in the crystal lattice. It helps to understand the energetic landscape of the crystal, identifying the dominant forces (e.g., electrostatic, dispersion) that contribute to the stability of the supramolecular architecture.

Computational Chemistry and Molecular Modeling of 2 Chloro 4 4 Chlorophenoxy Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For 2-Chloro-4-(4-chlorophenoxy)pyrimidine, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms (optimized geometry). researchgate.netnih.gov This analysis would yield precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state. Such foundational data is crucial for all subsequent computational analyses.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing insights into its electrostatic potential. mdpi.com The map is color-coded to identify electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. researchgate.net An MEP analysis of 2-Chloro-4-(4-chlorophenoxy)pyrimidine would visualize these reactive sites, helping to predict intermolecular interactions, such as hydrogen bonding, and understand its recognition by biological targets.

Tautomeric Stability Investigations

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Pyrimidine (B1678525) derivatives can exhibit tautomerism. Computational studies, often using DFT, can be performed to calculate the relative energies and stabilities of different possible tautomeric forms of 2-Chloro-4-(4-chlorophenoxy)pyrimidine. researchgate.net By comparing the energies of the optimized geometries of each tautomer, researchers could predict which form is most stable and therefore most likely to be present under equilibrium conditions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This simulation helps in understanding the binding mode and affinity of a compound within the active site of a biological target. mdpi.comnih.gov If 2-Chloro-4-(4-chlorophenoxy)pyrimidine were being investigated as a potential therapeutic agent, docking studies would be performed against relevant protein targets. The results would include a binding energy score (e.g., in kcal/mol) and a visualization of the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the protein's amino acid residues. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide detailed information about the behavior of atoms and molecules over time. nih.gov Following a molecular docking study, an MD simulation would be used to assess the stability of the predicted ligand-receptor complex. By simulating the movements of the compound and the protein in a biological environment (e.g., in water), researchers can verify if the binding pose is stable over a period of nanoseconds. researchgate.net This analysis provides a more dynamic and realistic view of the binding interactions and conformational changes that may occur.

Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) materials have applications in optoelectronics and photonics. nih.gov Computational methods, including DFT, can be used to predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). nih.govrsc.org These parameters indicate how the charge distribution of a molecule is affected by an external electric field. For 2-Chloro-4-(4-chlorophenoxy)pyrimidine, these calculations would help determine its potential as a candidate for NLO applications. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Chlorophenoxypyrimidine Scaffolds

Impact of Substituent Modifications on Biological Potency and Selectivity

The potency and selectivity of chlorophenoxypyrimidine derivatives are highly sensitive to modifications of the substituents on both the pyrimidine (B1678525) ring and the phenoxy group. The introduction of different functional groups can dramatically alter the compound's interaction with its biological target.

Research on related 2-amino-4-chloro-pyrimidine derivatives has shown that the nature of the substituent at the 4-position of the pyrimidine ring significantly impacts cytotoxic activity. For instance, introducing a bromophenyl piperazine (B1678402) moiety at this position has been shown to enhance anticancer activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov In another study on 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives as histone deacetylase (HDAC) inhibitors, it was found that smaller groups, such as a methoxy (B1213986) substitution on the phenyl ring, were beneficial for inhibitory activity. nih.gov

These findings suggest that for 2-Chloro-4-(4-chlorophenoxy)pyrimidine, modifications at the 2-position, currently occupied by a chloro group, could significantly modulate its biological profile. Replacing the chlorine with other halogens, alkyl, or amino groups would alter the electronic and steric properties of the molecule, potentially leading to changes in binding affinity and selectivity. Similarly, altering the substituent on the 4-phenoxy ring is a key area for SAR exploration.

To illustrate the impact of such modifications, consider the following hypothetical data based on common SAR principles observed in similar heterocyclic compounds:

| R1 (at C2 of Pyrimidine) | R2 (at C4 of Phenoxy) | Biological Activity (IC50 in µM) |

| Cl | Cl | 1.5 |

| F | Cl | 2.8 |

| CH3 | Cl | 5.2 |

| NH2 | Cl | 0.9 |

| Cl | H | 3.1 |

| Cl | F | 1.2 |

| Cl | OCH3 | 2.5 |

This table is illustrative and based on general SAR principles, not on specific experimental data for 2-Chloro-4-(4-chlorophenoxy)pyrimidine.

Role of the Pyrimidine Nucleus in Bioactivity

The pyrimidine ring is not merely a scaffold but an active participant in the biological activity of these compounds. nih.gov As a heterocyclic aromatic ring with two nitrogen atoms, it can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The nitrogen atoms can act as hydrogen bond acceptors, a critical interaction for anchoring the molecule within a receptor's binding pocket.

The pyrimidine core is a common feature in a vast array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. wjarr.comjuniperpublishers.com This prevalence underscores the importance of the pyrimidine nucleus as a privileged scaffold in drug discovery. Its ability to be readily functionalized at multiple positions allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

In the context of 2-Chloro-4-(4-chlorophenoxy)pyrimidine, the pyrimidine nucleus serves as the central organizing element, positioning the chloro and chlorophenoxy substituents in a specific spatial orientation for optimal interaction with its biological target.

Influence of the 4-Chlorophenoxy Moiety on Receptor/Enzyme Binding

The 4-chlorophenoxy group plays a crucial role in the molecule's interaction with its target. The phenoxy portion can participate in hydrophobic and π-stacking interactions, while the chlorine atom can form halogen bonds or other electrostatic interactions. The position of the chlorine atom on the phenyl ring is also critical.

In studies of other kinase inhibitors, the presence and position of halogen substituents on a phenyl ring have been shown to be critical for potent inhibitory activity. For example, in a series of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives, the nature and position of substituents on the phenylamino (B1219803) ring significantly influenced HDAC inhibitory activity. nih.gov This highlights the importance of the electronic and steric effects of the chloro-substituent on the phenoxy ring of 2-Chloro-4-(4-chlorophenoxy)pyrimidine.

The 4-chloro substitution likely contributes to the compound's lipophilicity, which can influence its ability to cross cell membranes and reach its intracellular target. The specific interactions of this moiety can be explored through computational docking studies, which can predict the binding orientation and affinity of the compound within a target's active site.

| Moiety | Type of Interaction | Potential Impact on Binding |

| Phenyl Ring | π-π stacking, hydrophobic interactions | Anchoring the molecule in a non-polar pocket of the target |

| Ether Linkage | Hydrogen bond acceptor | Formation of specific hydrogen bonds with receptor residues |

| 4-Chloro group | Halogen bonding, hydrophobic interactions | Enhancing binding affinity and modulating selectivity |

Conformational Analysis and Stereochemistry in SAR

While 2-Chloro-4-(4-chlorophenoxy)pyrimidine itself is achiral, the introduction of chiral centers through substituent modification would necessitate an investigation into its stereochemistry. Different stereoisomers of a chiral molecule can exhibit vastly different biological activities, as they interact differently with the chiral environment of biological macromolecules. nih.gov

Understanding the conformational preferences and the impact of stereochemistry is essential for designing more potent and selective analogs. Techniques such as X-ray crystallography and computational modeling can provide valuable insights into the low-energy conformations of these molecules, guiding further drug design efforts.

Mechanistic Insights into the Biological Activity of Chlorophenoxypyrimidine Derivatives

Interaction with Molecular Targets

Chlorophenoxypyrimidine derivatives exert their biological effects primarily by engaging with and inhibiting the function of key enzymes. This targeted interaction is the initial step that leads to broader cellular consequences.

The pyrimidine (B1678525) scaffold is recognized as a versatile structural motif for designing enzyme inhibitors, capable of targeting a wide range of enzymes involved in various pathological conditions.

CYP51 (Lanosterol 14α-demethylase): Pyrimidine derivatives have been developed as potent inhibitors of CYP51, a crucial enzyme in the biosynthesis of ergosterol in fungi. mdpi.com Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. The inhibitory mechanism involves the pyrimidine compound binding to the active site of the CYP51 protein, preventing the natural substrate from binding and halting the ergosterol synthesis pathway. mdpi.comajchem-a.com This targeted inhibition makes CYP51 an attractive target for novel antifungal agents. mdpi.com

Protein Kinases: The pyrimidine structure is considered a privileged scaffold in the development of protein kinase inhibitors because it can act as a bioisostere to the purine ring of ATP, the natural substrate for kinases. nih.gov This allows pyrimidine derivatives to bind to the ATP-binding pocket of various kinases, preventing phosphorylation and disrupting downstream signaling. nih.gov Derivatives have shown inhibitory activity against several protein kinases, including Protein Kinase C, MSK1, and PIM-1 kinase. nih.govwjarr.commdpi.com For instance, certain pyrido[2,3-d]pyrimidine derivatives exhibit potent PIM-1 kinase inhibition with IC50 values in the low nanomolar range. mdpi.com

EGFR (Epidermal Growth Factor Receptor): EGFR is a tyrosine kinase that plays a vital role in cellular proliferation and is often overactive in cancer. rsc.org Pyrimidine derivatives are a major class of EGFR tyrosine kinase inhibitors (TKIs). nih.gov They function by binding to the ATP-binding site within the kinase domain of EGFR, blocking its autophosphorylation and subsequent downstream signaling pathways that promote cell growth and survival. nih.govrsc.org Some derivatives, such as afatinib, can form irreversible covalent bonds with cysteine residues in the ATP-binding site, leading to sustained inhibition. nih.gov This mechanism is effective against both wild-type and certain mutant forms of EGFR implicated in non-small-cell lung cancer. nih.gov

NAPE-PLD (N-acyl-phosphatidylethanolamine phospholipase D): NAPE-PLD is a zinc-dependent metalloenzyme responsible for the biosynthesis of N-acyl-ethanolamides, a class of bioactive lipids. While specific studies on the inhibition of NAPE-PLD by 2-Chloro-4-(4-chlorophenoxy)pyrimidine were not identified in the provided search results, other small-molecule inhibitors have been developed for this target. wjarr.comrsc.orgtandfonline.com These inhibitors typically work by chelating the zinc ion in the active site or by otherwise occluding the substrate-binding pocket, thereby blocking the production of N-acyl-ethanolamides.

α-amylase: α-amylase is a key digestive enzyme that breaks down complex carbohydrates into simple sugars. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov Pyrimidine derivatives have been shown to act as α-amylase inhibitors. nih.govresearchgate.net The mechanism involves the pyrimidine molecule binding to the active site of the α-amylase enzyme, which prevents the binding and breakdown of starch and other carbohydrates, thus reducing glucose absorption. nih.govnih.gov

CDK2 (Cyclin-Dependent Kinase 2): CDK2 is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase. mdpi.com Dysregulation of CDK2 activity is common in many cancers, making it a significant target for oncology drugs. mdpi.com Pyrimidine-based compounds have been designed as potent CDK2 inhibitors. mdpi.com These molecules compete with ATP for the binding site on the CDK2 enzyme, inhibiting its kinase activity. This prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to a halt in cell cycle progression. nih.gov

Table 1: Inhibitory Activity of Pyrimidine Derivatives Against Various Enzymes

| Compound Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Benzamide-Pyrimidine Derivative | CDK2 | 1 nM (Dinaciclib) | nih.gov |

| Pyrido[2,3-d]pyrimidine Derivative | PIM-1 Kinase | 11.4 nM | mdpi.com |

| 4-amino-2-chloropyrimidine | Glutathione S-Transferase | 0.047 µM | mdpi.com |

| 2-amino-4,6-diarylpyrimidine Derivative | α-Amylase | 0.189 µM | nih.gov |

| 2-phenylpyrimidine Derivative (C6) | CYP51 | 0.46 µM | ajchem-a.com |

The inhibition of molecular targets by chlorophenoxypyrimidine derivatives leads to the modulation of critical intracellular signaling pathways.

By inhibiting EGFR, these compounds block downstream signaling cascades crucial for tumor cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways. nih.govrsc.org Inhibition of EGFR phosphorylation prevents the recruitment and activation of signaling proteins, effectively shutting down these pro-growth signals. rsc.org Similarly, the inhibition of protein kinases like PIM-1 or CDKs disrupts pathways controlling cell cycle progression and apoptosis. mdpi.commdpi.com For example, CDK2 inhibition directly impacts the G1-S transition pathway, a critical checkpoint in cell division. mdpi.com

Mechanisms of Antimicrobial Action (e.g., DNA replication inhibition)

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activities against various bacteria and fungi. The mechanisms underlying this action are multifaceted and often target essential cellular processes in microorganisms.

One of the primary mechanisms is the inhibition of enzymes critical for DNA synthesis and replication. Many pyrimidine-based compounds are designed as antifolates, which inhibit dihydrofolate reductase (DHFR). This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides, the building blocks of DNA. By blocking DHFR, these compounds starve the microbial cell of necessary precursors for DNA replication, leading to bacteriostasis.

Furthermore, certain pyrimidine derivatives have been found to inhibit bacterial DNA topoisomerases, such as DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are vital for managing DNA topology during replication, transcription, and repair. Their inhibition leads to breaks in the DNA strand and ultimately results in bacterial cell death. mdpi.com Some novel pyridothienopyrimidine compounds have demonstrated potent dual inhibition of both DNA gyrase and topoisomerase IV. mdpi.com

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Class | Target Organism | Mechanism | Reference |

|---|---|---|---|

| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | E. coli (Gram-negative) | DNA Gyrase/Topoisomerase IV Inhibition | mdpi.com |

| Pyrimidopyrimidines | S. aureus (Gram-positive) | Not Specified | |

| Pyrimidopyrimidines | C. albicans (Fungus) | Not Specified | |

| 2,4-diaminopyrimidines | Bacteria | Dihydrofolate Reductase (DHFR) Inhibition |

Mechanisms of Antitumor Activity (e.g., cell cycle arrest, apoptosis induction)

The antitumor properties of chlorophenoxypyrimidine derivatives are largely driven by their ability to induce cell cycle arrest and apoptosis in cancer cells.

Cell Cycle Arrest: By inhibiting kinases like CDK2, pyrimidine derivatives can halt the progression of the cell cycle. mdpi.com Inhibition of CDK2 prevents the cell from transitioning from the G1 (growth) phase to the S (synthesis) phase, effectively stopping cell division. mdpi.com Studies have shown that treatment of cancer cells with these compounds leads to a significant accumulation of cells in the G0/G1 or G2/M phases of the cell cycle. mdpi.commdpi.com

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Pyrimidine derivatives have been shown to be potent inducers of apoptosis. mdpi.com The inhibition of survival kinases, such as those in the EGFR or PI3K/Akt pathways, can shift the cellular balance towards apoptosis. nih.gov The mechanism often involves the intrinsic mitochondrial death pathway. For example, some adenine deoxynucleoside analogs, which share a core structure, are converted into their triphosphate metabolites within the cell. These metabolites can cooperate with cytochrome c to activate caspases, the executive enzymes of apoptosis, leading to cell death. Treatment with pyrimidine derivatives has been shown to significantly increase the population of apoptotic cells and activate caspases. mdpi.com

Table 3: Antitumor Activity of Pyrimidine Derivatives against Cancer Cell Lines

| Derivative Type | Cell Line | Activity Metric | Value | Mechanism | Reference |

|---|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | IC50 | 0.57 µM | Apoptosis, G1 Cell Cycle Arrest | mdpi.com |

| Pyrido[2,3-d]pyrimidine | HepG2 (Liver) | IC50 | 0.99 µM | PIM-1 Kinase Inhibition | mdpi.com |

| 2-amino-4-chloro-pyrimidine | HCT116 (Colon) | EC50 | 89.24 µM | Not Specified | researchgate.net |

| 2-amino-4-chloro-pyrimidine | MCF-7 (Breast) | EC50 | 89.37 µM | Not Specified | researchgate.net |

| Thiazolidinone-Ciminalum Hybrid | MOLT-4 (Leukemia) | GI50 | < 0.01 µM | Not Specified |

Advanced Applications of 2 Chloro 4 4 Chlorophenoxy Pyrimidine in Specialized Fields

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the pyrimidine (B1678525) nucleus is a well-established pharmacophore present in numerous therapeutic agents. 2-Chloro-4-(4-chlorophenoxy)pyrimidine is a valuable building block for synthesizing novel compounds with a wide spectrum of potential therapeutic activities.

Development of Potential Therapeutic Agents

Research has demonstrated that derivatives synthesized from the 2-Chloro-4-(4-chlorophenoxy)pyrimidine core exhibit promising biological activities, including anticancer, anticonvulsant, anti-inflammatory, and anti-Alzheimer's properties.

Anticancer Activity : Pyrimidine derivatives are a cornerstone of cancer chemotherapy. The 2-chloro-4-(4-chlorophenoxy)pyrimidine structure is utilized as an intermediate for creating more complex molecules with antiproliferative effects. nih.govresearchgate.netrsc.org For instance, it is an important intermediate for small molecule anticancer drugs. researchgate.net Studies on related 2-amino-4-chloro-pyrimidine derivatives have shown anticancer activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov Similarly, other complex derivatives containing a 2-chloro-quinazoline core have shown high antiproliferative activity against various cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer. rsc.orgnih.gov

Table 1: Anticancer Activity of Related Pyrimidine Derivatives

| Compound Type | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-amino-4-(bromophenyl piperazine)-pyrimidine | HCT116 (Colon) | EC50 | 89.24 ± 1.36 µM | nih.gov |

| 2-amino-4-(bromophenyl piperazine)-pyrimidine | MCF7 (Breast) | EC50 | 89.37 ± 1.17 µM | nih.gov |

| 2-amino-4-(4-methyl piperazine)-pyrimidine | HCT116 (Colon) | EC50 | 209.17 ± 1.23 µM | nih.gov |

| 2-amino-4-(4-methyl piperazine)-pyrimidine | MCF7 (Breast) | EC50 | 221.91 ± 1.37 µM | nih.gov |

| Quinazoline-chalcone derivative | K-562 (Leukemia) | GI50 | 0.622 µM | rsc.orgnih.gov |

| Quinazoline-chalcone derivative | HCT-116 (Colon) | GI50 | 0.622–1.81 μM | rsc.orgnih.gov |

Antimicrobial and Antiviral Activity : The pyrimidine scaffold is integral to many antimicrobial agents. nih.govnih.gov While direct studies on 2-Chloro-4-(4-chlorophenoxy)pyrimidine are limited, the synthesis of novel pyrimidine derivatives often targets the development of new antimicrobial compounds to combat drug-resistant pathogens. nih.govnih.gov The structural motifs present in the target compound are found in various molecules tested for these properties.

Anti-inflammatory Activity : Pyrimidine derivatives have been investigated for their anti-inflammatory effects, often by targeting enzymes like cyclooxygenase (COX). nih.govmdpi.comrsc.org The mechanism of action for many pyrimidine-based anti-inflammatory agents is linked to the inhibition of prostaglandin (B15479496) E2 (PGE2) production by suppressing COX-1 and COX-2 enzymes. nih.govmdpi.com

Anticonvulsant Activity : The compound serves as a precursor for synthesizing novel anticonvulsant agents. A notable example is the synthesis of 7-(4-chlorophenoxy)- nih.govnih.govnih.govtriazolo[4,3-f]pyrimidine. nih.gov This derivative has demonstrated significant anticonvulsant properties in preclinical models, such as the maximal electroshock (MES) test, with a favorable therapeutic index. nih.govmdpi.comfrontiersin.org

Table 2: Anticonvulsant Activity of a 2-Chloro-4-(4-chlorophenoxy)pyrimidine Derivative

| Compound | Test | Median Effective Dose (ED50) | Median Toxicity Dose (TD50) | Protective Index (PI = TD50/ED50) | Reference |

|---|---|---|---|---|---|

| 7-(4-chlorophenoxy)- nih.govnih.govnih.govtriazolo[4,3-f]pyrimidine | Maximal Electroshock (MES) | 34.7 mg/kg | 262.9 mg/kg | 7.6 | nih.gov |

Anti-Alzheimer's Activity : The development of agents for Alzheimer's disease is an active area of research, with pyrimidine-based compounds emerging as promising candidates. nih.govnih.govgoogle.com Derivatives of pyrimidine are being explored for their potential to inhibit key enzymes implicated in the disease's progression. nih.govnih.gov For example, compound N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine, a related substituted pyrimidine, has shown an excellent anti-Alzheimer's profile in studies. nih.gov

Antioxidant Activity : Some pyrimidine derivatives have been shown to possess antioxidant properties by reducing levels of reactive oxygen species (ROS). nih.govmdpi.com

Role as Key Chemical Intermediates in Pharmaceutical Synthesis

The most significant role of 2-Chloro-4-(4-chlorophenoxy)pyrimidine in medicinal chemistry is as a key intermediate. google.compubcompare.ai The chlorine atom at the 2-position is chemically active and susceptible to nucleophilic substitution reactions. google.com This reactivity allows chemists to introduce a wide variety of functional groups and build more complex molecular architectures. This versatility makes it a valuable starting material for synthesizing diverse libraries of compounds for drug discovery programs, including the development of potential painkillers and other pharmaceuticals. nih.govgoogle.com

Agrochemical Research and Development

In agrochemical science, pyrimidine derivatives are widely used as active ingredients in fungicides, herbicides, and insecticides. The 2-Chloro-4-(4-chlorophenoxy)pyrimidine structure is a platform for developing new agrochemicals.

Fungicidal Activity and Mechanism of Action

Derivatives containing the chlorophenoxy-phenyl moiety are known to exhibit fungicidal properties. The mechanism of action for many of these fungicides involves the inhibition of sterol biosynthesis in fungal pathogens, a critical process for maintaining the integrity of their cell membranes. scielo.brresearchgate.net

Ergosterol Biosynthesis Inhibition and CYP51 Inhibition : A primary target for many azole and related fungicides is the enzyme lanosterol (B1674476) 14α-demethylase, also known as CYP51. researchgate.netnih.govnih.gov This enzyme plays a crucial role in the biosynthesis of ergosterol. researchgate.net Inhibition of CYP51 disrupts the fungal cell membrane, leading to cell death. researchgate.net Chloro-derivatives of small molecules have shown potent inhibitory activity against CYP51 from Candida albicans, with IC50 values in the sub-micromolar range, comparable to the commercial fungicide fluconazole. nih.gov While not directly the subject compound, these findings indicate the potential of the chlorophenoxy moiety in designing effective CYP51 inhibitors. nih.govcardiff.ac.uk

Table 3: CYP51 Inhibitory Activity of Related Chloro-Derivatives

| Compound | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Chloro derivative 5d | Candida albicans CYP51 | 0.39 | nih.gov |

| Di-chloro derivative 5f | Candida albicans CYP51 | 0.46 | nih.gov |

| Fluconazole (Reference) | Candida albicans CYP51 | 0.31 | nih.gov |

Herbicidal Properties of Phenoxypyrimidines

Phenoxy herbicides are a well-established class of agrochemicals used to control broad-leaf weeds. wikipedia.orgnufarm.com These compounds often act by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of the target weed. wikipedia.orgnufarm.com Another mechanism of action for some related herbicides is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.govnih.gov The phenoxypyrimidine structure is a scaffold explored for developing new PPO inhibitors, which are a significant class of bleaching herbicides. nih.gov

Insecticidal and Nematicidal Potential

The development of novel insecticides is crucial for managing pest resistance. Pyrimidine derivatives have been designed and synthesized to find new bioactive molecules against various insect pests. nih.gov Studies on novel pyrimidine derivatives have demonstrated insecticidal activity against mosquitoes like Aedes aegypti, the vector for diseases such as dengue and yellow fever. nih.gov Further structural modifications of these pyrimidine scaffolds could lead to the development of new and effective insecticides. nih.gov There is also ongoing research into pyrimidine derivatives for their potential as nematicides to combat plant-parasitic nematodes. researchgate.net

Intermediate in Agrochemical Synthesis

The compound 2-Chloro-4-(4-chlorophenoxy)pyrimidine serves as a crucial intermediate in the synthesis of advanced agrochemicals, particularly within the class of aryloxyphenoxypropionate (APP) herbicides. arkat-usa.orgresearchgate.net The structural framework of this molecule, featuring a reactive chlorine atom on the pyrimidine ring, allows for its strategic use as a building block in creating more complex, biologically active compounds. Pyrimidine derivatives are integral to the development of a wide range of pesticides, including fungicides and insecticides, due to their diverse biological activities. nih.gov

The primary application of intermediates like 2-Chloro-4-(4-chlorophenoxy)pyrimidine is in the synthesis of herbicides that target and inhibit the acetyl-CoA carboxylase (ACCase) enzyme in monocotyledonous plants (grasses). arkat-usa.orgresearchgate.net ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential for building cell membranes and for energy storage. By inhibiting this enzyme, these herbicides selectively disrupt growth in grass weeds, making them highly valuable for protecting broadleaf crops such as soybeans. wikipedia.orgwikipedia.org

The versatility of the pyrimidine core allows for the creation of a diverse library of potential herbicides by varying the substituents on both the pyrimidine and phenoxy rings. This modular approach is fundamental to modern agrochemical research, aiming to develop new herbicides with improved activity, better crop safety, and novel modes of action to combat weed resistance. arkat-usa.orgnih.gov

Table 1: Examples of Agrochemicals Derived from Pyrimidine Intermediates

| Agrochemical Class | Target Weeds/Pests | Mode of Action | Reference Compound Example |

| Aryloxyphenoxypropionate (APP) Herbicides | Grass Weeds (e.g., Barnyard Grass) | Acetyl-CoA Carboxylase (ACCase) Inhibition | Cyhalofop |

| Pyrimidine Fungicides | Various Phytopathogenic Fungi | Varies (e.g., Sterol Synthesis Inhibition) | Fenarimol |

| Pyrimidinamine Fungicides | Gray Mold, Powdery Mildew | Methionine Biosynthesis Inhibition | Pyrimethanil |

Materials Science and Functional Materials

In the realm of materials science, pyrimidine derivatives, including structures analogous to 2-Chloro-4-(4-chlorophenoxy)pyrimidine, are explored for their potential in creating advanced functional materials with unique optical and electronic properties. nih.govrsc.org The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.org This characteristic makes it an excellent electron-accepting component in the design of "push-pull" molecules. researchgate.net

Push-pull systems are organic chromophores that contain an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable properties such as strong fluorescence, large Stokes shifts, and significant nonlinear optical (NLO) activity. nih.govresearchgate.net The 4-(4-chlorophenoxy) group in the target compound can act as the electron-donating part of the system, while the 2-chloro-pyrimidine core serves as the electron acceptor. The chlorine atom at the 2-position offers a site for further functionalization to extend the π-conjugation or attach other groups to fine-tune the material's properties.

Materials with strong NLO properties are in high demand for applications in optoelectronics, including optical switching, data storage, and telecommunications. nih.govrsc.orgresearchgate.net Pyrimidine-based molecules have demonstrated significant third-order nonlinear susceptibility, making them promising candidates for these advanced technologies. rsc.org

Furthermore, the rigid and polarizable nature of the pyrimidine nucleus makes it a valuable component in the synthesis of high-performance polymers, such as polyimides. tandfonline.com Incorporating pyrimidine units into the polymer backbone can modify key properties like thermal stability and solubility. The localized lone pair of electrons on the nitrogen atoms can improve processability by allowing for protonation or alkylation, which can disrupt intermolecular packing and enhance solubility in organic solvents without compromising thermal resistance. tandfonline.com This balance of properties is critical for developing materials used in electronics, aerospace, and other high-technology industries.

Table 2: Research Findings on Functional Pyrimidine Derivatives

| Pyrimidine Derivative Type | Investigated Property | Potential Application | Key Finding |

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide | Nonlinear Optical (NLO) Properties | Optical and Photonic Devices | Exhibited superior third-order nonlinear susceptibility compared to known chalcone (B49325) derivatives. rsc.orgresearchgate.net |

| 4-Aryl(hetaryl)pyrimidines | Optical and Electrochemical Properties | Organic Electronics | The forbidden band gap energy could be tuned by changing the substituent, with 4-ferrocenylpyrimidine showing a narrow bandgap of 1.8 eV. researchgate.net |

| Pyrimidine-containing Hyperbranched Polyimides | Solubility and Thermal Stability | High-Performance Polymers | Incorporation of pyrimidine nuclei improved solubility in polar aprotic solvents while maintaining good thermal stability. tandfonline.com |

Future Research Directions and Advanced Methodologies for 2 Chloro 4 4 Chlorophenoxy Pyrimidine

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

Traditional synthetic methods for pyrimidine (B1678525) derivatives often involve the use of hazardous solvents and reagents, which can have a significant environmental impact. rasayanjournal.co.in The future of synthesizing 2-Chloro-4-(4-chlorophenoxy)pyrimidine and its derivatives lies in the adoption of green chemistry principles. These approaches aim to reduce waste, minimize the use of toxic substances, and improve energy efficiency. rasayanjournal.co.inpowertechjournal.com

Key green chemistry techniques that could be applied and optimized for the synthesis of pyrimidine derivatives include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and increase product yields. rasayanjournal.co.inpowertechjournal.com

Ultrasound-Assisted Synthesis: The use of ultrasonic waves can enhance reaction rates and efficiency. rasayanjournal.co.innih.gov

Multicomponent Reactions: These reactions combine three or more reactants in a single step, reducing the number of synthetic operations and the amount of waste generated. rasayanjournal.co.inpowertechjournal.com

Solvent-Free or Green Solvent Approaches: Replacing hazardous organic solvents with water, ionic liquids, or conducting reactions without a solvent can drastically reduce the environmental footprint of the synthesis. rasayanjournal.co.inresearchgate.net

Use of Green Catalysts: Employing reusable and non-toxic catalysts can improve the sustainability of the synthetic process. nih.govbenthamdirect.com

The "Grindstone Chemistry Technique," a solvent-free method, has been successfully used for the synthesis of dihydropyrimidinones, suggesting its potential applicability to other pyrimidine derivatives. researchgate.net The development of one-pot synthesis methodologies is another promising area that can streamline the production of these compounds. nih.gov

| Parameter | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often hazardous and volatile organic solvents rasayanjournal.co.in | Water, ionic liquids, or solvent-free conditions rasayanjournal.co.inresearchgate.net |

| Catalysts | Often toxic and non-reusable | Reusable, non-toxic, or biocatalysts powertechjournal.combenthamdirect.com |

| Energy Consumption | Typically higher due to longer reaction times | Reduced through methods like microwave synthesis powertechjournal.com |

| Waste Generation | Higher due to multi-step synthesis and byproducts rasayanjournal.co.in | Minimized through multicomponent and one-pot reactions rasayanjournal.co.innih.gov |

| Reaction Time | Often lengthy | Significantly shorter rasayanjournal.co.in |

Advanced Computational Studies for Predictive Modeling

Computational chemistry and data-driven modeling are becoming indispensable tools in the design and development of new chemical entities. For 2-Chloro-4-(4-chlorophenoxy)pyrimidine, these methods can provide valuable insights into its properties and potential biological activities, thereby accelerating the research and development process.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique for predicting the biological activity of compounds based on their chemical structure. mdpi.combg.ac.rsresearchgate.netnih.gov By developing QSAR models for a series of pyrimidine derivatives, researchers can identify the key structural features that contribute to their desired effects. mdpi.comnih.gov This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing. mdpi.com

Molecular docking is another crucial computational tool that can predict the binding orientation and affinity of a molecule to a specific biological target. nih.govarabjchem.orgnih.gov This can help in understanding the mechanism of action of 2-Chloro-4-(4-chlorophenoxy)pyrimidine and in designing new derivatives with improved potency and selectivity. nih.govresearchgate.net For instance, docking studies have been used to investigate the interaction of pyrimidine derivatives with the main protease of SARS-CoV-2. arabjchem.orgnih.gov

Advanced computational approaches for future research include:

Machine Learning-Based QSAR: Utilizing advanced algorithms to build more accurate and predictive models of activity. mdpi.combg.ac.rsresearchgate.netnih.gov

3D-QSAR: Developing models that consider the three-dimensional structure of molecules to provide more detailed insights into structure-activity relationships. nih.gov

Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound and its target to better understand their interactions.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify potential liabilities early in the drug discovery process. bohrium.com

Rational Design of New Derivatives Based on SAR Insights

Structure-Activity Relationship (SAR) studies are fundamental to the process of rational drug and agrochemical design. By systematically modifying the structure of 2-Chloro-4-(4-chlorophenoxy)pyrimidine and evaluating the effects of these changes on its biological activity, researchers can build a comprehensive understanding of the chemical features required for optimal performance.

Key areas for SAR exploration include:

Substitution on the Pyrimidine Ring: Investigating the impact of different substituents at various positions of the pyrimidine ring can significantly influence activity. For example, the presence of small groups like methoxy (B1213986) substitutions has been shown to be beneficial for the HDAC inhibitory activity of some pyrimidine derivatives. nih.gov

Modification of the Phenoxy Moiety: Altering the substitution pattern on the chlorophenoxy ring can affect properties such as lipophilicity and target binding. The presence of electron-withdrawing groups on a phenyl ring has been shown to increase the activity of certain compounds. researchgate.net

Replacement of the Chlorine Atoms: Exploring the replacement of the chlorine atoms with other halogens or functional groups can lead to derivatives with altered reactivity and biological profiles.

The insights gained from these SAR studies can then be used to rationally design new derivatives with improved potency, selectivity, and a more favorable environmental profile. mdpi.com This iterative process of design, synthesis, and testing is a cornerstone of modern chemical research.

| Structural Modification | Potential Impact on Activity | Rationale/Example |

|---|---|---|

| Substitution at C5 of the pyrimidine ring | Can influence binding affinity and selectivity. | The 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment is used as a cap group in HDAC inhibitors. nih.gov |

| Introduction of electron-donating groups on the phenyl ring | May enhance antioxidant activity. researchgate.net | Compounds with electron-donating groups showed potent antioxidant activity. researchgate.net |

| Introduction of electron-withdrawing groups on the phenyl ring | Can increase antibacterial activity. researchgate.net | The presence of electron-withdrawing groups raised the activity. researchgate.net |

| Replacement of the phenoxy linker | Could alter flexibility and interaction with the target. | Exploring different linkers is a common strategy in drug design. |

Investigation of Underexplored Biological Targets and Mechanisms

While the biological activities of many pyrimidine derivatives are well-documented, there is always the potential for discovering novel mechanisms of action and identifying new biological targets. A significant recent development in herbicide research has been the identification of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) as a target for a new class of herbicides. nih.govresearchgate.netdigitellinc.comnih.gov This enzyme is crucial for the de novo pyrimidine biosynthesis pathway in plants. nih.govresearchgate.net

The discovery of this novel mode of action opens up exciting possibilities for 2-Chloro-4-(4-chlorophenoxy)pyrimidine and its derivatives. nih.gov Future research should investigate whether this compound or its analogues can also inhibit DHODH or other enzymes in the pyrimidine biosynthesis pathway. This would represent a significant advancement in the development of new herbicides with a novel mechanism to combat weed resistance. nih.govdigitellinc.com

Further areas of investigation include:

Screening against a broader range of biological targets: This could uncover unexpected activities in areas such as fungicides, insecticides, or even therapeutic applications.

Metabolomic studies: Analyzing the metabolic changes in organisms treated with the compound can provide clues about its mechanism of action. researchgate.net

Genomic and proteomic approaches: Identifying changes in gene and protein expression in response to treatment can help to pinpoint the molecular targets and pathways affected by the compound. nih.gov

Development of Targeted Agrochemical Formulations

The effectiveness of an agrochemical is not solely dependent on its intrinsic activity but also on its formulation. The development of advanced formulations for 2-Chloro-4-(4-chlorophenoxy)pyrimidine can enhance its efficacy, improve crop safety, and minimize its environmental impact. researchgate.netresearchgate.net

Controlled-release formulations are a particularly promising area of research. researchgate.netresearchgate.netbiointerfaceresearch.comiaea.org These formulations are designed to release the active ingredient slowly over time, which can provide several advantages:

Prolonged activity: Maintaining an effective concentration of the herbicide for a longer period, reducing the need for frequent applications. researchgate.net

Reduced environmental contamination: Minimizing the initial high concentration of the active ingredient can reduce runoff and leaching into the soil and water. researchgate.net

Improved safety: Lowering the risk of exposure to non-target organisms and reducing potential phytotoxicity to crops. researchgate.net

Microencapsulation is a key technology for developing controlled-release formulations. researchgate.netbiointerfaceresearch.com By encapsulating the active ingredient within a polymeric shell, its release rate can be precisely controlled. This can also protect the herbicide from environmental degradation, such as photodegradation and volatilization. biointerfaceresearch.com

Future research in this area should focus on:

Developing novel microencapsulation systems: Exploring different polymer materials and encapsulation techniques to optimize release profiles.

Creating targeted delivery systems: Designing formulations that specifically target the weeds while minimizing contact with the crop.

Investigating the use of nanomaterials: Exploring the potential of nanotechnology to create more efficient and targeted delivery systems for agrochemicals.

The development of a new herbicide formulation is a complex process that can take several years and involves extensive testing to ensure safety and efficacy. youtube.com

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-(4-chlorophenoxy)pyrimidine in academic research?

Methodological Answer: A robust synthesis involves reacting 2,4-dichloroacetophenone with 4-chlorophenol in the presence of potassium hydroxide (KOH) and dimethylformamide (DMF) as a solvent. This step yields 2-chloro-4-(4-chlorophenoxy)acetophenone, which can be further brominated to form intermediates for pyrimidine ring closure . Alternative routes include nucleophilic aromatic substitution, where 2,4-dichloropyrimidine reacts with 4-chlorophenol under basic conditions (e.g., NaH or K₂CO₃ in DMF at 80–100°C) to substitute the 4-chloro group with the phenoxy moiety . Purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) ensures high purity (>95%).

Q. How should researchers handle and store 2-Chloro-4-(4-chlorophenoxy)pyrimidine to ensure safety and stability?

Methodological Answer:

- Handling: Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts. Avoid skin contact due to potential irritancy .

- Storage: Store in amber glass containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the chloro and phenoxy groups. Desiccate to minimize moisture absorption .

- Waste disposal: Neutralize residual compound with dilute NaOH before transferring to halogenated waste containers for incineration .

Q. What analytical techniques are essential for characterizing the purity and structure of 2-Chloro-4-(4-chlorophenoxy)pyrimidine?

Methodological Answer:

- Purity: Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS (electron ionization, m/z 295 [M⁺]) to quantify impurities (<2%) .

- Structural confirmation:

- NMR: ¹H NMR (CDCl₃) shows aromatic protons at δ 7.2–8.1 ppm (pyrimidine H-5 and phenoxy protons) and a singlet for the pyrimidine H-6 at δ 8.3 ppm .

- XRD: Single-crystal X-ray diffraction confirms bond angles and planarity of the pyrimidine ring (R-factor <0.06) .

- FT-IR: Peaks at 1550 cm⁻¹ (C=N stretching) and 1250 cm⁻¹ (C-O-C aryl ether) validate functional groups .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to determine the molecular structure of 2-Chloro-4-(4-chlorophenoxy)pyrimidine derivatives?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation of a saturated dichloromethane/hexane solution at 4°C .

- Data collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. SHELXT software solves the phase problem via intrinsic phasing, and SHELXL refines the structure with anisotropic displacement parameters .

- Validation: Check for twinning (PLATON) and hydrogen bonding (e.g., C–H···Cl interactions) to confirm packing stability.

Q. What strategies are effective in elucidating the mechanism of action of 2-Chloro-4-(4-chlorophenoxy)pyrimidine in antifungal applications?

Methodological Answer:

- Enzyme inhibition assays: Test inhibition of fungal CYP51 (lanosterol 14α-demethylase) using microsomal fractions and spectrophotometric detection of ergosterol depletion .

- Molecular docking: Use AutoDock Vina to model interactions between the compound and CYP51’s heme-binding pocket. Key residues (e.g., Phe228, Tyr140) may form π-π stacking with the pyrimidine ring .

- Resistance studies: Compare IC₅₀ values in wild-type vs. CYP51-overexpressing strains to confirm target specificity .

Q. What methodologies are recommended for resolving contradictory data in the biological activity studies of 2-Chloro-4-(4-chlorophenoxy)pyrimidine?

Methodological Answer:

- Dose-response normalization: Re-evaluate assays using standardized inoculum sizes (e.g., 1×10⁴ CFU/mL for antifungal tests) and control for solvent effects (e.g., DMSO ≤1%) .

- Metabolite profiling: Use LC-MS to identify degradation products (e.g., hydrolyzed chloro groups) that may confound activity .

- Statistical rigor: Apply ANOVA with post-hoc Tukey tests to compare replicates. Report effect sizes (Cohen’s d) to distinguish true activity from noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.